molecular formula C8H10BrClN2 B11776880 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride

Cat. No.: B11776880
M. Wt: 249.53 g/mol
InChI Key: BAXMKHCMXXSWKD-UHFFFAOYSA-N
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Description

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is a chemical compound that belongs to the class of heterocyclic compounds It is characterized by a bromine atom attached to a dihydrocyclopenta[b]pyridine ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride typically involves the bromination of 6,7-dihydro-5H-cyclopenta[b]pyridine. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The resulting brominated product is then subjected to amination to introduce the amine group at the 7-position. The final step involves the formation of the hydrochloride salt by reacting the amine with hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The bromine atom and the amine group play crucial roles in its binding affinity and specificity. The pathways involved include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-ol
  • 3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-5-one
  • 6,7-Dihydro-5H-cyclopenta[b]pyridine

Uniqueness

3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine hydrochloride is unique due to the presence of both a bromine atom and an amine group, which confer distinct chemical reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development .

Properties

Molecular Formula

C8H10BrClN2

Molecular Weight

249.53 g/mol

IUPAC Name

3-bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine;hydrochloride

InChI

InChI=1S/C8H9BrN2.ClH/c9-6-3-5-1-2-7(10)8(5)11-4-6;/h3-4,7H,1-2,10H2;1H

InChI Key

BAXMKHCMXXSWKD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1N)N=CC(=C2)Br.Cl

Origin of Product

United States

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